[(1R,2R,3S,4R,5R,6S,8S,10R,11R,12R,13S,15S)-3,4,6,11-Tetraacetyloxy-2,8-dihydroxy-13-(hydroxymethyl)-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate
[(1R,2R,3S,4R,5R,6S,8S,10R,11R,12R,13S,15S)-3,4,6,11-Tetraacetyloxy-2,8-dihydroxy-13-(hydroxymethyl)-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate
Brand Name:
Vulcanchem
CAS No.:
847835-17-0
VCID:
VC0161620
InChI:
InChI=1S/C36H44O15/c1-17-24(42)13-25(48-18(2)38)35(16-46-32(44)22-11-9-8-10-12-22)26(17)28(49-19(3)39)27-23(14-37)29(43)34(7)36(45,33(27,6)15-47-34)31(51-21(5)41)30(35)50-20(4)40/h8-12,23-28,30-31,37,42,45H,1,13-16H2,2-7H3/t23-,24+,25+,26+,27+,28+,30+,31+,33+,34-,35-,36+/m1/s1
SMILES:
CC(=O)OC1CC(C(=C)C2C1(C(C(C3(C4(COC3(C(=O)C(C4C2OC(=O)C)CO)C)C)O)OC(=O)C)OC(=O)C)COC(=O)C5=CC=CC=C5)O
Molecular Formula:
C36H44O15
Molecular Weight:
716.7 g/mol
[(1R,2R,3S,4R,5R,6S,8S,10R,11R,12R,13S,15S)-3,4,6,11-Tetraacetyloxy-2,8-dihydroxy-13-(hydroxymethyl)-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate
CAS No.: 847835-17-0
Reference Standards
VCID: VC0161620
Molecular Formula: C36H44O15
Molecular Weight: 716.7 g/mol
CAS No. | 847835-17-0 |
---|---|
Product Name | [(1R,2R,3S,4R,5R,6S,8S,10R,11R,12R,13S,15S)-3,4,6,11-Tetraacetyloxy-2,8-dihydroxy-13-(hydroxymethyl)-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate |
Molecular Formula | C36H44O15 |
Molecular Weight | 716.7 g/mol |
IUPAC Name | [(1R,2R,3S,4R,5R,6S,8S,10R,11R,12R,13S,15S)-3,4,6,11-tetraacetyloxy-2,8-dihydroxy-13-(hydroxymethyl)-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate |
Standard InChI | InChI=1S/C36H44O15/c1-17-24(42)13-25(48-18(2)38)35(16-46-32(44)22-11-9-8-10-12-22)26(17)28(49-19(3)39)27-23(14-37)29(43)34(7)36(45,33(27,6)15-47-34)31(51-21(5)41)30(35)50-20(4)40/h8-12,23-28,30-31,37,42,45H,1,13-16H2,2-7H3/t23-,24+,25+,26+,27+,28+,30+,31+,33+,34-,35-,36+/m1/s1 |
Standard InChIKey | ZFXSJZPTCKIFHG-CXFIUYFASA-N |
Isomeric SMILES | CC(=O)O[C@H]1C[C@@H](C(=C)[C@@H]2[C@@]1([C@H]([C@@H]([C@@]3([C@]4(CO[C@@]3(C(=O)[C@@H]([C@H]4[C@H]2OC(=O)C)CO)C)C)O)OC(=O)C)OC(=O)C)COC(=O)C5=CC=CC=C5)O |
SMILES | CC(=O)OC1CC(C(=C)C2C1(C(C(C3(C4(COC3(C(=O)C(C4C2OC(=O)C)CO)C)C)O)OC(=O)C)OC(=O)C)COC(=O)C5=CC=CC=C5)O |
Canonical SMILES | CC(=O)OC1CC(C(=C)C2C1(C(C(C3(C4(COC3(C(=O)C(C4C2OC(=O)C)CO)C)C)O)OC(=O)C)OC(=O)C)COC(=O)C5=CC=CC=C5)O |
Appearance | Powder |
PubChem Compound | 11158380 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume